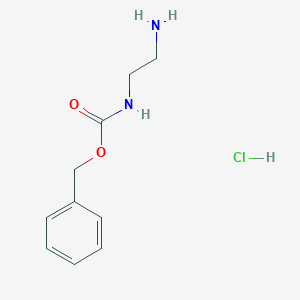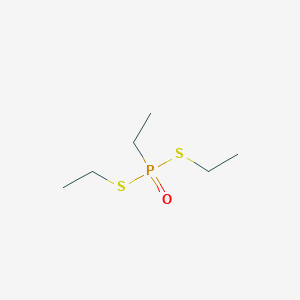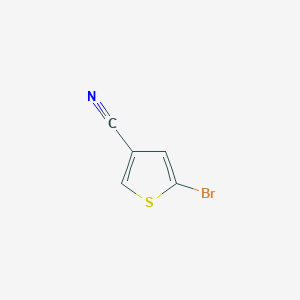
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Wissenschaftliche Forschungsanwendungen
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been investigated for its potential as a modulator of the dopamine system. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.
Wirkmechanismus
The mechanism of action of azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is not fully understood. However, studies have suggested that this compound may act as a modulator of the dopamine system by inhibiting the reuptake of dopamine. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of various neurological disorders. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- in lab experiments is its potential as a modulator of the dopamine system. This makes it a useful tool for studying the effects of dopamine on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-. One area of research could be the development of new methods for synthesizing this compound. Another area of research could be the investigation of its potential as a treatment for various neurological and inflammatory disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its potential toxicity.
Synthesemethoden
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can be synthesized using various methods. One of the most common methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1-bromo-2-methylcyclohexane in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-.
Eigenschaften
CAS-Nummer |
15918-89-5 |
|---|---|
Produktname |
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL- |
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12/h2-3,8,14-15H,4-7H2,1H3 |
InChI-Schlüssel |
FVLVZXBWCQAPAT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNCC3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNCC3 |
Andere CAS-Nummern |
15918-89-5 |
Synonyme |
1,2,3,4,5,6-Hexahydro-9-methylazepino[4,5-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




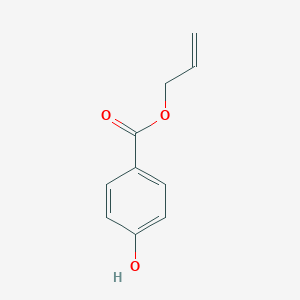
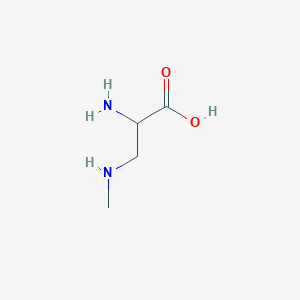
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

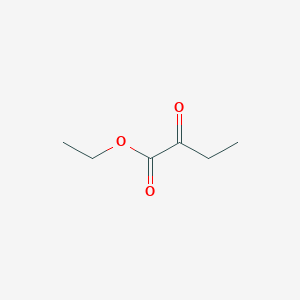
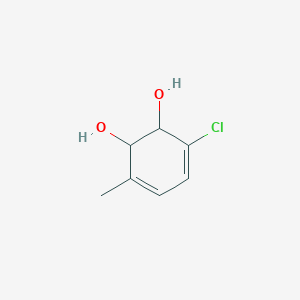
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
